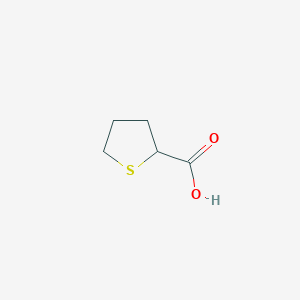

Tetrahydrothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

thiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOYMQRKTJRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332051 | |

| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19418-11-2 | |

| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Spectroscopic Signature of Tetrahydrothiophene-2-carboxylic Acid: A Technical Guide for Researchers

An in-depth analysis of the NMR, IR, and Mass Spectrometry data for a key heterocyclic building block.

This technical guide provides a detailed exploration of the spectroscopic properties of Tetrahydrothiophene-2-carboxylic acid (also known as thiolane-2-carboxylic acid), a valuable heterocyclic compound in synthetic chemistry and drug discovery. Understanding the characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, purity assessment, and the characterization of its derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

Tetrahydrothiophene-2-carboxylic acid (CAS No. 19418-11-2, Molecular Formula: C₅H₈O₂S) possesses a saturated five-membered sulfur-containing ring with a carboxylic acid substituent at the C2 position. This structure gives rise to a unique and predictable spectroscopic fingerprint.

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.4,0.75!"]; C3 [label="C3", pos="-1.4,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; S [label="S", pos="1.5,0!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1;

// Carboxylic Acid Group C_carboxyl [label="C=O", pos="0,2.5!"]; O_hydroxyl [label="OH", pos="1.2,3!"]; C1 -- C_carboxyl [len=1.2]; C_carboxyl -- O_hydroxyl [len=1.2]; }

Caption: Molecular structure of Tetrahydrothiophene-2-carboxylic acid.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Tetrahydrothiophene-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of Tetrahydrothiophene-2-carboxylic acid is characterized by a set of multiplets corresponding to the protons on the tetrahydrothiophene ring and a broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the carboxylic acid group.

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~4.0-4.2 | m | 1H | H-2 |

| ~2.9-3.1 | m | 2H | H-5 |

| ~1.9-2.3 | m | 4H | H-3, H-4 |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is typically observed in the downfield region (10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Methine Proton (H-2): The proton at the C2 position, adjacent to both the sulfur atom and the carboxylic acid group, is expected to be the most downfield of the ring protons, appearing as a multiplet.

-

Methylene Protons (H-5): The protons on the carbon adjacent to the sulfur atom (C5) will appear as a multiplet, shifted downfield due to the influence of the heteroatom.

-

Methylene Protons (H-3, H-4): The remaining methylene protons on the tetrahydrothiophene ring will appear as complex multiplets in the upfield region.

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

A [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL CDCl3)"]; B [label="Transfer to NMR Tube"]; C [label="Spectrometer Setup\n(Tune and Shim)"]; D [label="Data Acquisition\n(¹H Pulse Program)"]; E [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; F [label="Spectral Analysis"];

A -> B -> C -> D -> E -> F; }

Caption: General workflow for acquiring a ¹H NMR spectrum.¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Five distinct signals are expected for Tetrahydrothiophene-2-carboxylic acid.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O |

| ~45-50 | C-2 |

| ~30-35 | C-5 |

| ~25-30 | C-3, C-4 |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing above 170 ppm.

-

C-2 Carbon: The carbon atom attached to both the sulfur and the carboxylic acid group is shifted significantly downfield.

-

C-5 Carbon: The carbon atom adjacent to the sulfur atom is also deshielded.

-

C-3 and C-4 Carbons: The remaining two carbon atoms of the tetrahydrothiophene ring are expected to have similar chemical shifts and appear in the aliphatic region.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The acquisition may require a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Tetrahydrothiophene-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1400 | Medium | C-O-H bend |

| ~1200-1300 | Medium | C-O stretch |

| ~600-700 | Weak | C-S stretch |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.

-

C-H Stretch: Absorptions corresponding to the C-H bonds of the saturated ring appear around 2950 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

-

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region and further confirm the presence of the carboxylic acid functionality.

-

C-S Stretch: A weak absorption for the carbon-sulfur bond is expected at lower wavenumbers.

Experimental Protocol:

For a solid sample, the IR spectrum can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected MS Data (Electron Ionization - EI)

| m/z | Possible Assignment |

| 132 | [M]⁺ (Molecular Ion) |

| 87 | [M - COOH]⁺ |

| 86 | [M - HCOOH]⁺ |

| 59 | [C₂H₃S]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (132 g/mol ). Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of formic acid (HCOOH, 46 Da). Further fragmentation of the tetrahydrothiophene ring can also occur.

A [label="[C₅H₈O₂S]⁺˙\nm/z = 132"]; B [label="[C₄H₇S]⁺\nm/z = 87"]; C [label="[C₄H₆S]⁺˙\nm/z = 86"];

A -> B [label="- COOH"]; A -> C [label="- HCOOH"]; }

Caption: Proposed fragmentation pathway for Tetrahydrothiophene-2-carboxylic acid in EI-MS.Experimental Protocol:

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of Tetrahydrothiophene-2-carboxylic acid. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. This information is crucial for scientists working with this compound, ensuring the quality of their starting materials and enabling the accurate analysis of reaction products.

References

An In-Depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Tetrahydrothiophene-2-carboxylic acid (THTC), also known as thiolane-2-carboxylic acid, is a saturated heterocyclic building block of increasing interest to the pharmaceutical and life sciences industries. As a saturated analog of the well-known thiophene-2-carboxylic acid, THTC offers a distinct physicochemical and metabolic profile, making it a valuable scaffold in modern drug design. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an expert analysis of its strategic application in drug development, with a focus on metabolic stability and scaffold hopping.

Introduction: The Rationale for a Saturated Scaffold

In medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," found in numerous FDA-approved drugs.[1] Its aromatic nature and ability to engage in various biological interactions have made it a mainstay. However, the bioactivation of the thiophene ring is a significant liability in drug development.[2] Metabolism by cytochrome P450 (CYP450) enzymes can lead to the formation of highly reactive and potentially toxic intermediates, such as thiophene S-oxides and epoxides.[2][3] These reactive metabolites have been implicated in adverse drug reactions, including hepatotoxicity and nephrotoxicity, leading to the withdrawal of drugs like Tienilic acid.[2][3]

This metabolic instability presents a compelling rationale for exploring saturated analogs. Tetrahydrothiophene-2-carboxylic acid (THTC) replaces the aromatic thiophene with a saturated thiolane ring. This fundamental structural change preempts the metabolic pathways that lead to toxic epoxide formation, offering a pathway to safer drug candidates. Saturated heterocycles are generally more metabolically robust, with metabolism often occurring at positions adjacent to the heteroatom, a process that can be sterically or electronically blocked.[4] This guide delves into the properties of THTC, providing researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold.

Physicochemical Properties

The physical and chemical properties of a molecule are foundational to its behavior in both chemical reactions and biological systems. THTC is a solid at room temperature with properties that make it suitable for a range of synthetic transformations.[5]

| Property | Value | Source(s) |

| CAS Number | 19418-11-2 | [6] |

| Molecular Formula | C₅H₈O₂S | [6] |

| Molecular Weight | 132.18 g/mol | [5][6] |

| IUPAC Name | thiolane-2-carboxylic acid | [6] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 53 °C | [5] |

| Boiling Point | 291.4 ± 33.0 °C (Predicted) | [5] |

| pKa | 3.60 ± 0.20 (Predicted) | [5] |

| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [5] |

The carboxylic acid moiety imparts polarity and a hydrogen bond donor site, suggesting solubility in polar organic solvents.[7] The predicted pKa indicates it is a moderately strong organic acid, comparable to its unsaturated counterpart, thiophene-2-carboxylic acid (pKa ≈ 3.49).[8]

Synthesis and Purification

While numerous methods exist for synthesizing thiophene derivatives, a common and effective route to Tetrahydrothiophene-2-carboxylic acid involves the catalytic hydrogenation of its aromatic precursor, thiophene-2-carboxylic acid. This approach is advantageous as the starting material is commercially available.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of THTC via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid

Disclaimer: This protocol is a representative procedure based on established chemical principles for the reduction of thiophenes. Researchers should conduct their own literature search and risk assessment before proceeding.

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add thiophene-2-carboxylic acid (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the starting material completely. The solvent choice is critical; acetic acid can sometimes improve the reaction rate for thiophenes.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a pure hydrogen environment.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi, subject to optimization). Begin stirring and heat the reaction mixture to a temperature between 50-100 °C.

-

Causality Insight: The saturation of the thiophene ring is challenging due to its aromaticity and the potential for catalyst poisoning by the sulfur atom. Elevated temperature and pressure, along with a robust catalyst like Rhodium, are often necessary to drive the reaction to completion.

-

-

Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent to recover any adsorbed product.

-

Trustworthiness Note: Proper and complete removal of the heavy metal catalyst is a critical, self-validating step. Incomplete filtration will be evident in subsequent analytical characterization (e.g., ICP-MS) and is unacceptable for a pharmaceutical intermediate.

-

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is Tetrahydrothiophene-2-carboxylic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of THTC is dominated by two key features: the carboxylic acid group and the saturated thiolane ring.

Reactions of the Carboxylic Acid

The carboxylic acid moiety undergoes standard transformations, making THTC a versatile building block for introducing the thiolane scaffold into larger molecules.

-

Amide Bond Formation: THTC can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is the most common reaction used to incorporate such fragments in drug discovery.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)tetrahydrothiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiolane Ring

The sulfur atom in the saturated thiolane ring is nucleophilic and can be oxidized, which contrasts sharply with the aromatic thiophene where the sulfur lone pairs are delocalized.

-

S-Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by stoichiometry and reaction conditions.

-

Expertise Insight: The formation of a sulfoxide or sulfone can be a deliberate strategy in drug design. These groups are potent hydrogen bond acceptors and can significantly increase the polarity and solubility of a molecule, potentially improving its pharmacokinetic profile.

-

Reactivity Workflow

Caption: Key synthetic transformations of THTC.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized THTC. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the chiral, puckered five-membered ring.

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm).

-

H2 (methine proton): A multiplet, coupled to the adjacent H3 protons.

-

H3, H4, H5 (methylene protons): A series of complex, overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons on C5, being adjacent to the sulfur atom, are expected to be the most downfield of the methylene groups.

¹³C NMR Spectroscopy

-

-COOH Carbon: A signal in the range of 170-185 ppm.

-

C2 (methine carbon): A signal around 45-55 ppm.

-

C3, C4, C5 (methylene carbons): Signals in the aliphatic region, typically between 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the carboxylic acid functional group.

-

O-H Stretch: A very broad, strong absorption from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 132 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[9]

Applications in Drug Development

The primary value of THTC in drug discovery lies in its role as a bioisostere or saturated analog of thiophene-2-carboxylic acid. Its application is a strategic choice to mitigate metabolic risk while retaining or improving pharmacological activity.

-

Scaffold Hopping and Metabolic Stability: The most compelling application is replacing a metabolically liable thiophene ring in a lead compound with the THTC scaffold. This "scaffold hop" aims to eliminate the formation of toxic epoxides while preserving the overall geometry and key pharmacophoric features. The saturated ring is expected to have significantly improved metabolic stability.[4]

-

Introduction of 3D Character: Modern drug discovery increasingly favors molecules with greater three-dimensional character to improve selectivity and physicochemical properties. The non-planar, puckered nature of the thiolane ring in THTC provides a more defined 3D geometry compared to the flat aromatic thiophene ring, which can lead to more specific and potent interactions with protein targets.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, THTC is an ideal fragment for FBDD screening campaigns. It presents a vector for growth (the carboxylic acid) and a distinct 3D scaffold (the thiolane ring) to explore the chemical space around a biological target.

While specific examples of marketed drugs containing the THTC core are not prevalent, its use as a building block is evident in patent literature for developing modulators of various biological targets, including RORγt.

Safety and Handling

As a laboratory chemical, Tetrahydrothiophene-2-carboxylic acid must be handled with appropriate care, following standard safety protocols.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8 °C.[5]

Conclusion

Tetrahydrothiophene-2-carboxylic acid represents more than just a saturated analog of a common scaffold; it is a strategic tool for the modern medicinal chemist. Its key advantage lies in circumventing the metabolic liabilities associated with the aromatic thiophene ring, offering a direct path to potentially safer drug candidates. The well-defined physicochemical properties, predictable reactivity, and valuable 3D architecture of the thiolane ring make THTC a powerful building block for developing novel therapeutics. As the pharmaceutical industry continues to prioritize safety and improved pharmacokinetic profiles, the deliberate inclusion of saturated scaffolds like THTC in drug design is expected to become an increasingly important strategy.

References

-

PubChem. Tetrahydrothiophene-2-carboxylic acid | C5H8O2S | CID 443066. [Link]

-

Pharmaffiliates. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]

-

Al-Awadi, F. H., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Pharmaceuticals. [Link]

-

Solubility of Things. Thiophene-2-carboxylic acid. [Link]

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

-

AbacipharmTech. Tetrahydrothiophene-2-carboxylic acid. [Link]

-

Supporting Information. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

PubChem. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. [Link]

-

Hoffman Fine Chemicals. CAS RN 80548-40-9 | Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide. [Link]

-

Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

- Google Patents.

-

Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

Wani, M. Y., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. [Link]

- Google Patents. US2462697A - Thiophene-2-carboxylic acid.

-

Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Kumar, S., et al. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Computational and Theoretical Nanoscience. [Link]

- Google Patents. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

ChemBK. thiophene-2-carboxylic acid. [Link]

-

Tandfonline. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kropp, K. G., & Fedorak, P. M. (1998). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Journal of Microbiology. [Link]

- Google Patents.

-

NIST WebBook. Thiophene, tetrahydro-. [Link]

-

SpectraBase. Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. [Link]

-

Wikipedia. Thiophene. [Link]

-

CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrahydrothiophene-2-carboxylicacid , 97% , 19418-11-2 - CookeChem [cookechem.com]

- 6. Tetrahydrothiophene-2-carboxylic acid | C5H8O2S | CID 443066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. EP0241847B1 - Use of a carboxylic acid in pharmaceutical preparations intended for topical application - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Saturated Heterocycle

Tetrahydrothiophene-2-carboxylic acid, a saturated sulfur-containing heterocyclic compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a flexible thiolane ring with a reactive carboxylic acid moiety, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a particular focus on its relevance to drug discovery and development.

CAS Number: 19418-11-2[1]

Synonyms:

-

Thiolane-2-carboxylic acid[1]

-

THTC[1]

-

Tetrahydro-2-thiophenecarboxylic acid[1]

-

2-Carboxytetrahydrothiophene

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of Tetrahydrothiophene-2-carboxylic acid is paramount for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂S | PubChem[1] |

| Molecular Weight | 132.18 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich |

Synthesis of Tetrahydrothiophene-2-carboxylic Acid: A Practical Approach

The most common and practical laboratory-scale synthesis of Tetrahydrothiophene-2-carboxylic acid involves the catalytic hydrogenation of its unsaturated precursor, thiophene-2-carboxylic acid (also known as 2-thenoic acid). This transformation effectively saturates the aromatic thiophene ring, yielding the desired thiolane structure.

The Causality Behind Catalytic Hydrogenation

The choice of catalytic hydrogenation is dictated by the need for a robust and selective method to reduce the aromatic thiophene ring without affecting the carboxylic acid functionality. Thiophene and its derivatives are known to be challenging substrates for hydrogenation due to the sulfur atom's potential to poison many common catalysts. Therefore, the selection of an appropriate catalyst and reaction conditions is critical for a successful synthesis. Palladium-based catalysts have shown particular efficacy in the hydrogenation of thiophenes.

Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid

This protocol outlines a general procedure for the gas-phase hydrogenation of thiophene, which can be adapted for thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid

-

Palladium sulfide on alumina (PdS/Al₂O₃) or Nickel-Molybdenum on alumina (Ni-Mo/Al₂O₃) catalyst

-

Hydrogen gas (H₂)

-

Hydrogen sulfide (H₂S) in hydrogen (5-10% mixture)

-

Inert gas (e.g., Nitrogen, Argon)

-

Solvent (if performing in liquid phase, e.g., a high-boiling point alkane)

Equipment:

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

-

Fixed-bed reactor (for gas-phase reaction)

-

Schlenk line or glovebox for handling air-sensitive materials

Step-by-Step Methodology:

-

Catalyst Pre-sulfidation (for sulfide catalysts): a. Load the catalyst into the reactor. b. Heat the catalyst under a flow of inert gas to 300-400°C. c. Introduce a mixture of H₂S in H₂ at a controlled flow rate to ensure complete sulfidation of the catalyst. d. Maintain these conditions for several hours. e. Switch the gas flow to pure H₂ to stabilize the catalyst surface before introducing the substrate.

-

Hydrogenation Reaction: a. In a high-pressure reactor, place the thiophene-2-carboxylic acid and the pre-treated catalyst. b. Seal the reactor and purge with an inert gas to remove air. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 MPa). d. Heat the reactor to the desired temperature (e.g., 200-260°C) while stirring. e. Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., GC-MS or NMR).

-

Work-up and Purification: a. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. b. Filter the reaction mixture to remove the catalyst. c. If a solvent was used, remove it under reduced pressure. d. The crude product can be purified by recrystallization or column chromatography to yield pure Tetrahydrothiophene-2-carboxylic acid.

Applications in Drug Discovery and Development

The rigid, yet non-aromatic, thiolane ring of Tetrahydrothiophene-2-carboxylic acid provides a unique scaffold for the design of novel therapeutic agents. Its chirality at the 2-position also allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development to enhance efficacy and reduce off-target effects.

As a Chiral Building Block in Antibiotic Synthesis

One of the notable applications of related saturated heterocyclic carboxylic acids, such as (R)-Tetrahydrofuran-2-carboxylic acid, is in the synthesis of β-lactam antibiotics.[2] For instance, it serves as a key intermediate in the production of Faropenem sodium, where the specific stereochemistry is crucial for the antibiotic's mechanism of action.[2] While direct evidence for Tetrahydrothiophene-2-carboxylic acid in marketed drugs is less documented, its structural similarity to these key building blocks suggests its high potential in the synthesis of novel carbapenem and penem antibiotics. The thiolane ring can act as a bioisostere for the tetrahydrofuran ring, potentially modulating the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic.

In the Development of Novel Therapeutic Agents

The thiophene moiety is present in a wide range of biologically active compounds, exhibiting activities such as anticancer and antioxidant effects. The saturation of the thiophene ring to a tetrahydrothiophene scaffold can alter the electronic and conformational properties of a molecule, which can be strategically employed by medicinal chemists to fine-tune the biological activity and metabolic stability of a drug candidate.

For example, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophene have been investigated as antibacterial agents.[3] The core tetrahydrothiophene ring in these molecules is crucial for their biological activity. Tetrahydrothiophene-2-carboxylic acid can serve as a starting material for the synthesis of a diverse library of such derivatives through amide coupling and other modifications of the carboxylic acid group.

Mandatory Visualizations

Chemical Structure of Tetrahydrothiophene-2-carboxylic acid

Caption: 2D structure of Tetrahydrothiophene-2-carboxylic acid.

Synthetic Pathway from Thiophene-2-carboxylic acid

Caption: Synthesis via catalytic hydrogenation.

Safety and Handling

Tetrahydrothiophene-2-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Promising Scaffold for Future Discoveries

Tetrahydrothiophene-2-carboxylic acid represents a valuable and somewhat underexplored building block in the field of drug discovery. Its saturated heterocyclic nature, combined with the versatility of the carboxylic acid handle, offers medicinal chemists a powerful tool to create novel molecular entities with potentially improved pharmacological profiles. The synthetic route via catalytic hydrogenation of the readily available thiophene-2-carboxylic acid, while requiring careful optimization, provides a viable pathway for its production. As the demand for new and effective therapeutics continues to grow, the strategic application of unique synthons like Tetrahydrothiophene-2-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrothiophene-2-carboxylic acid. Retrieved from [Link]

-

Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.). Retrieved from [Link]

-

Practical synthesis of the new carbapenem antibiotic ertapenem sodium. (n.d.). Retrieved from [Link]

-

Synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in carbapenem biosynthesis and the stereoinversion problem. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. (n.d.). Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids and related compounds. (n.d.). Retrieved from [Link]

-

Synthesis of (3S,5R)-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. (n.d.). Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). Retrieved from [Link]

-

Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils. (n.d.). Retrieved from [Link]

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. (n.d.). Retrieved from [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Retrieved from [Link]

-

Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. (n.d.). Retrieved from [Link]

-

Rhenium-Catalyzed Reduction of Carboxylic Acids with Hydrosilanes. (n.d.). Retrieved from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Retrieved from [Link]

-

Synthesis and antibacterial activity of C-2 carboxyethenylthio-carbapenem derivatives. (n.d.). Retrieved from [Link]

-

Example thiophene-containing β-lactam antibiotics and antifungal agents. (n.d.). Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Tetrahydrothiophene-2-carboxylic Acid

Foreword: Charting the Unexplored Territory of a Promising Therapeutic Scaffold

In the landscape of medicinal chemistry and drug development, the tetrahydrothiophene moiety is a privileged scaffold, conferring favorable pharmacokinetic properties to a multitude of therapeutic agents. Tetrahydrothiophene-2-carboxylic acid, as a chiral building block, presents a unique opportunity for the design of novel pharmaceuticals. Its three-dimensional structure, particularly in the solid state, is of paramount importance, governing its physical properties, stability, and intermolecular interactions, which are critical for formulation and drug design.

This guide provides a comprehensive technical overview of the methodologies required to elucidate the crystal structure of Tetrahydrothiophene-2-carboxylic acid. While, to date, a definitive crystal structure has not been deposited in the public domain, this document serves as a roadmap for researchers and scientists to navigate the process of its determination and analysis. We will delve into the theoretical underpinnings of its molecular conformation, provide detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, and anticipate the key intermolecular interactions that dictate its crystal packing.

Molecular Structure and Conformational Landscape: A Theoretical Perspective

Prior to embarking on experimental work, a computational analysis of Tetrahydrothiophene-2-carboxylic acid can provide invaluable insights into its preferred molecular geometry and conformational flexibility. The five-membered tetrahydrothiophene ring is not planar and is expected to adopt a puckered conformation to minimize steric strain.

Computational studies on the parent tetrahydrothiophene molecule have shown that it preferentially adopts a twist (C2) conformation in the gas phase[1]. The presence of the carboxylic acid substituent at the C2 position is likely to influence the puckering of the ring. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformers and to obtain theoretical values for bond lengths, bond angles, and torsion angles.

Key Structural Features to Investigate:

-

Ring Pucker: The degree and nature of the puckering of the tetrahydrothiophene ring.

-

Carboxylic Acid Orientation: The rotational orientation of the carboxylic acid group relative to the ring.

-

Intramolecular Interactions: The potential for weak intramolecular hydrogen bonds or other non-covalent interactions that may stabilize a particular conformation.

The Experimental Quest for the Crystal Structure: A Methodological Workflow

The definitive determination of the crystal structure of Tetrahydrothiophene-2-carboxylic acid relies on the successful execution of a multi-step experimental workflow.

Part A: Synthesis and Purification

A plausible synthetic route to enantiomerically pure Tetrahydrothiophene-2-carboxylic acid can be adapted from established literature procedures for similar compounds[2]. The following is a representative synthetic scheme:

Scheme 1: Proposed Synthesis of Tetrahydrothiophene-2-carboxylic acid

Caption: Proposed synthetic workflow for Tetrahydrothiophene-2-carboxylic acid.

Protocol 1: Synthesis and Purification

-

Reaction Setup: A suitable chiral starting material, such as a derivative of cysteine or a related thiol, is reacted under conditions that promote intramolecular cyclization to form the tetrahydrothiophene ring.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent.

-

Purification: The crude product is purified to a high degree (>98%) using techniques such as column chromatography or recrystallization. The purity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Part B: The Art of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several crystallization techniques should be systematically screened.

Table 1: Crystallization Techniques for Single Crystal Growth

| Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | Solvent choice, concentration, temperature, vessel geometry. |

| Vapor Diffusion | A solution of the compound is placed in a vial, which is then placed in a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization. | Solvent/anti-solvent pair, concentration, temperature. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth. | Solvent choice, cooling rate. |

Part C: Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer[3].

Sources

An In-depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid: Discovery, History, and Synthetic Evolution

Foreword: Unveiling a Cornerstone of Heterocyclic Chemistry

Tetrahydrothiophene-2-carboxylic acid, also known as thiolane-2-carboxylic acid, stands as a pivotal molecule in the landscape of heterocyclic chemistry. While its name might not resonate as widely as some of its more complex derivatives, its historical significance and continued relevance in synthetic organic chemistry, particularly in the realm of drug discovery and development, are undeniable. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its initial synthesis to its role in the landmark total synthesis of biotin and the evolution of its preparation methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to illuminate the journey of this versatile building block.

The Genesis of a Key Intermediate: Early Synthetic Endeavors

The precise moment of "discovery" for Tetrahydrothiophene-2-carboxylic acid is not marked by a singular, celebrated publication but rather emerged from the broader exploration of thiophene chemistry in the early 20th century. Its initial preparation was likely achieved through the reduction of its aromatic precursor, thiophene-2-carboxylic acid.

An early and historically significant method for this transformation involved the use of sodium amalgam (Na/Hg) in ethanol .[1] This classical reduction technique, while effective, is now largely of historical interest due to the toxicity of mercury.

Conceptual Workflow of Sodium Amalgam Reduction:

Caption: Synthesis via hydrolysis of a 2-trihalomethyl precursor.

This process, detailed in a 1970 patent, involves treating a 2-trihalomethyl-thiolane with an organic aliphatic acid and an alkali metal salt of a weak acid. This approach circumvents the need for expensive and hazardous reducing agents.

Step-by-Step Experimental Protocol (Illustrative Example):

-

Reaction Setup: A stirred reactor is charged with 2-trichloromethyl-tetrahydrothiophene, a suitable organic acid (e.g., acetic acid), and an alkali metal salt of a weak acid (e.g., sodium acetate).

-

Heating: The mixture is heated under reflux for a specified period to drive the hydrolysis reaction to completion.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure Tetrahydrothiophene-2-carboxylic acid.

The causality behind this experimental design lies in the ability of the organic acid to facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid, with the salt of the weak acid acting as a buffer and promoting the reaction.

Modern Stereoselective Syntheses

The demand for enantiomerically pure compounds in drug development has spurred the creation of stereoselective syntheses of substituted tetrahydrothiophenes. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product. While a comprehensive review of all such methods is beyond the scope of this guide, it is important to note that techniques such as asymmetric cyclization reactions have become powerful tools for accessing chiral tetrahydrothiophene derivatives.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development.

Table 1: Physicochemical Properties of Tetrahydrothiophene-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂S | [2] |

| Molecular Weight | 132.18 g/mol | [2] |

| Appearance | Solid | [3] |

| CAS Number | 19418-11-2 | [2][3] |

| IUPAC Name | thiolane-2-carboxylic acid | [2] |

Spectroscopic Data:

The structural elucidation of Tetrahydrothiophene-2-carboxylic acid relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the tetrahydrothiophene ring and the carboxylic acid proton. The proton at the C2 position, being adjacent to both the sulfur atom and the carboxylic acid group, would likely appear as a multiplet at a distinct chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at the characteristic downfield region (typically >170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically in the 3300-2500 cm⁻¹ region) and a sharp, strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 132, along with characteristic fragmentation patterns.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydrothiophene scaffold is a privileged structure in medicinal chemistry, and derivatives of Tetrahydrothiophene-2-carboxylic acid have been explored for various therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Thiophene and its saturated derivatives are known to be present in a number of FDA-approved drugs. [4]The unique physicochemical properties of the tetrahydrothiophene ring, including its ability to engage in specific interactions with biological targets, make it an attractive moiety for drug design.

Conclusion and Future Outlook

From its early, challenging synthesis to its pivotal role in the creation of a vital nutrient and its continued use as a versatile building block, the story of Tetrahydrothiophene-2-carboxylic acid is a testament to the progress of organic chemistry. As the demand for novel therapeutics continues to grow, the importance of fundamental heterocyclic compounds like this one will only increase. Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective synthetic routes to this and related structures, further expanding their utility in the hands of medicinal chemists and drug discovery professionals. This guide has aimed to provide a solid foundation of its history and chemistry, empowering researchers to leverage its potential in their own scientific endeavors.

References

-

Biotin. (n.d.). In PMC. Retrieved from [Link]

-

Biotin. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]

-

Cronan, J. E. (2014). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. PMC. Retrieved from [Link]

- Ohsawa, S. (2006). Biological significance and development of practical synthesis of biotin. Medicinal Research Reviews, 26(4), 434–482.

- Marquet, A., & Florentin, D. (2001). Biosynthesis of Biotin. In Vitamins and Hormones (Vol. 61, pp. 51-93). Academic Press.

- Goldberg, M. W., & Sternbach, L. H. (1949). U.S. Patent No. 2,489,232. Washington, DC: U.S.

- Balasubramanian, B. R. S., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 224-235.

- Mishra, R., & Tiwari, V. K. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).

- Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Kleemann, A., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Chemistry – A European Journal.

-

What is the action of Na - Hg/C2H5OH on thiophene? (2024). Filo. Retrieved from [Link]

-

2-Thiophenecarboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

- Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(11), 13463-13498.

-

Tetrahydrothiophene-2-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

-

THIOLANE-2-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

2-Thiophenecarboxylic acid, tetrahydro-3-hydroxy-3-methyl-5-phenyl-. (n.d.). In SpectraBase. Retrieved from [Link]

- Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(11), 13463-13498.

-

2-thiophene carboxylic acid. (n.d.). In Semantic Scholar. Retrieved from [Link]

-

Deprotonation of 2-thiophenecarboxylic acid. (2021, April 30). Reddit. Retrieved from [Link]

- Thiophene-2-carboxylic-acid derivatives and process for their prepar

-

Reduction of carboxylic acids, aldehydes & ketones. (2025). Save My Exams. Retrieved from [Link]

- Khusnutdinov, R. I., et al. (2004).

-

18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). In Chemistry LibreTexts. Retrieved from [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2'-thenil (8) and thiophene-2-carboxamide (9). (n.d.). In ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of carboxylic acids. In Chemguide. Retrieved from [Link]

- Pews, R. G., & Ryder, T. R. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1379-1387.

Sources

- 1. 1) What is the action of \mathrm { Na } - \mathrm { Hg } / \mathrm { EtOH.. [askfilo.com]

- 2. Tetrahydrothiophene-2-carboxylic acid | C5H8O2S | CID 443066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. THIOLANE-2-CARBOXYLIC ACID | CAS 19418-11-2 [matrix-fine-chemicals.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Modeling of Tetrahydrothiophene-2-carboxylic Acid Reactions

Abstract

Tetrahydrothiophene-2-carboxylic acid (THT-2-CA) represents a critical structural motif in various pharmacologically active compounds and specialty materials. As a saturated heterocyclic carboxylic acid, its reactivity is governed by a complex interplay between the flexible, non-aromatic thiolane ring and the versatile carboxyl functional group. Understanding the mechanisms, kinetics, and thermodynamics of its reactions is paramount for optimizing synthetic routes, predicting degradation pathways, and designing novel derivatives. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of THT-2-CA reactions, intended for researchers, computational chemists, and drug development professionals. We will delve into the foundational principles of its structural and electronic properties, outline robust computational workflows for key reaction classes, and discuss the nuances of interpreting the resulting data to drive experimental design.

Introduction: Distinguishing Tetrahydrothiophene-2-carboxylic Acid from its Aromatic Analogue

It is imperative to first draw a clear distinction between Tetrahydrothiophene-2-carboxylic acid (also known as thiolane-2-carboxylic acid) and its unsaturated, aromatic counterpart, Thiophene-2-carboxylic acid. While both share a five-membered sulfur-containing ring, their electronic structures and conformational flexibilities are fundamentally different, leading to disparate chemical reactivity.

-

Thiophene-2-carboxylic acid: Possesses an aromatic thiophene ring. The delocalized π-system influences the acidity of the carboxylic proton and provides sites for electrophilic aromatic substitution. The ring is planar and rigid.

-

Tetrahydrothiophene-2-carboxylic acid (THT-2-CA): Features a saturated, non-aromatic thiolane ring. This ring is flexible and adopts non-planar conformations, which sterically and electronically influence the reactivity of both the carboxylic acid group and the sulfur heteroatom. Its chemistry is more akin to that of an aliphatic thioether and a carboxylic acid.

This guide will focus exclusively on the theoretical modeling of the saturated THT-2-CA system.

Foundational Principles: Computational Methodology

The cornerstone of modern reaction modeling is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for the systems under discussion.

Choosing the Right Functional and Basis Set

The selection of a functional and basis set is a critical decision that dictates the quality of the results. For molecules containing second-row elements like sulfur, a well-chosen basis set is crucial.

-

Functionals: Hybrid functionals like B3LYP are often a robust starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, especially for transition states, double-hybrid functionals or composite methods may be employed. Range-separated hybrids like ωB97X-D are excellent for capturing non-covalent interactions and providing more reliable thermochemistry.

-

Basis Sets: Pople-style basis sets such as 6-311+G(d,p) are generally adequate for geometry optimizations. This basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for flexibility in orbital shapes. For sulfur, it is often beneficial to use basis sets specifically parameterized for heavier elements.

Solvation Modeling

Reactions are almost invariably carried out in a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and effective for modeling the bulk electrostatic effects of the solvent. This approach creates a cavity in a dielectric continuum representing the solvent, which then polarizes in response to the solute's charge distribution.

Structural and Electronic Landscape of THT-2-CA

Before modeling reactions, a thorough understanding of the reactant's intrinsic properties is essential. The conformational flexibility of the five-membered thiolane ring is a defining characteristic.

Conformational Analysis of the Thiolane Ring

The THT-2-CA ring is not planar. It undergoes pseudorotation through a series of low-energy twist (C₂) and envelope (Cₛ) conformations.[1] Computational studies on the parent tetrahydrothiophene molecule confirm that the twist conformation is generally preferred in the gas phase.[1] The presence of the carboxylic acid substituent at the 2-position will influence the potential energy surface of this pseudorotation.

A robust conformational search is the mandatory first step in any modeling study of THT-2-CA. This will identify the global minimum energy structure and other low-lying conformers that may be present in solution and participate in reactions.

Protocol 1: Conformational Analysis Workflow

-

Initial Structure Generation: Build the THT-2-CA molecule in a molecular editor.

-

Conformational Search: Employ a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF94) to generate a wide range of possible conformers.

-

DFT Re-optimization: Take the lowest energy conformers from the initial search and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)) with an implicit solvent model.

-

Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

-

Vibrational Analysis: Calculate vibrational frequencies at the optimization level of theory to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

Electronic Properties: The Inductive Effect and Frontier Orbitals

The sulfur atom and the carboxylic acid group exert mutual electronic influences.

-

Inductive Effect: The electron-withdrawing nature of the carboxylic acid group will influence the charge distribution on the ring. Conversely, the sulfur atom, with its lone pairs, can influence the reactivity of the adjacent functional group.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.[2][3]

-

The HOMO is likely to be localized on the sulfur atom, indicating its nucleophilicity and susceptibility to oxidation.

-

The LUMO is expected to be centered on the π* orbital of the carbonyl group in the carboxylic acid, marking it as the primary site for nucleophilic attack.

-

A Molecular Electrostatic Potential (MEP) map will visually corroborate these findings, showing regions of negative potential (red) around the carbonyl oxygen and sulfur lone pairs, and positive potential (blue) around the acidic proton and carbonyl carbon.

Modeling Key Reaction Classes

With a solid understanding of the THT-2-CA molecule, we can now explore the theoretical modeling of its primary reactions.

Reactions of the Carboxylic Acid Group

These reactions are fundamental to the synthetic utility of THT-2-CA. The general approach involves locating the transition state (TS) that connects reactants to products.

Diagram 1: General Computational Workflow for Reaction Modeling

Caption: A generalized workflow for modeling a chemical reaction using DFT.

a) Esterification (Fischer-type)

The acid-catalyzed esterification with an alcohol (e.g., methanol) typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism.[4][5]

Modeling Considerations:

-

Catalyst: Explicitly include one or more acid catalyst molecules (e.g., H₃O⁺) in the calculation to model proton transfers accurately.

-

Mechanism Steps: Model each step separately:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfers to form a water leaving group.

-

Elimination of water.

-

Deprotonation of the final ester.

-

-

Key Output: The calculated activation energy (the difference in energy between the highest-energy transition state and the reactants) will provide insight into the reaction kinetics.

b) Amide Bond Formation

Direct reaction with an amine is often unfavorable due to acid-base chemistry.[5] Modeling often focuses on reactions using coupling agents (e.g., DCC) or the high-temperature condensation of the ammonium carboxylate salt.

Modeling Considerations:

-

High-Temperature Condensation: This can be modeled by calculating the Gibbs free energy of the reaction at the relevant temperature. The challenge is locating the transition state for water elimination.

-

Coupling Agents: Modeling reactions with explicit coupling agents can be complex due to the multiple steps and intermediates involved. A stepwise approach, as outlined in the general workflow, is necessary.[1]

c) Decarboxylation

Decarboxylation of simple aliphatic carboxylic acids is typically difficult.[6] However, the reaction can be modeled to understand the high energy barrier. The mechanism involves the breaking of the C-C bond between the ring and the carboxyl group.

Modeling Considerations:

-

Transition State: The transition state will involve significant elongation of the C-C bond being broken.

-

Thermodynamics: Calculate the overall reaction enthalpy and Gibbs free energy to determine if the process is thermodynamically favorable. For THT-2-CA, this reaction is expected to be highly endergonic under normal conditions.

Reactions Involving the Tetrahydrothiophene Ring

a) Oxidation at the Sulfur Atom

The sulfur atom in THT-2-CA is a nucleophilic center and is readily oxidized.[7] Theoretical modeling can effectively predict the selectivity and mechanism of oxidation to the corresponding sulfoxide and sulfone.

Diagram 2: Oxidation Pathway of THT-2-CA

Caption: Stepwise oxidation of the sulfur atom in THT-2-CA.

Modeling Considerations:

-

Oxidant: The choice of oxidant (e.g., H₂O₂, m-CPBA) should be modeled explicitly. The mechanism will involve the attack of the sulfur lone pair on an electrophilic oxygen atom of the oxidant.

-

Stereochemistry: Oxidation to the sulfoxide creates a new stereocenter at the sulfur atom. DFT can be used to calculate the energies of the transition states leading to the syn and anti diastereomers (relative to the carboxylic acid group), thus predicting the stereochemical outcome of the reaction.

-

Energetics: Comparing the activation energies for the first oxidation (to sulfoxide) and the second oxidation (to sulfone) can predict whether the reaction can be stopped selectively at the sulfoxide stage.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be summarized in tables.

Table 1: Hypothetical Calculated Energies for THT-2-CA Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Twist (Global Min) | 0.00 | 0.00 |

| Envelope 1 | +0.85 | +0.90 |

| Twist 2 | +1.20 | +1.25 |

| Envelope 2 | +1.50 | +1.55 |

Table 2: Hypothetical Calculated Activation Barriers for Modeled Reactions

| Reaction | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |

| Esterification | THT-2-CA + CH₃OH + H⁺ | TS_ester | +18.5 |

| Oxidation (1st) | THT-2-CA + H₂O₂ | TS_ox1 | +12.0 |

| Oxidation (2nd) | THT-sulfoxide + H₂O₂ | TS_ox2 | +15.5 |

Challenges and Future Directions

While DFT provides a powerful toolkit, challenges remain. Modeling reactions involving explicit solvent molecules, particularly those that participate in the reaction (like water), can be computationally demanding but may be necessary for high accuracy. Furthermore, predicting the outcomes of reactions catalyzed by transition metals, which could be relevant for C-H activation on the thiolane ring, requires specialized knowledge of the catalyst's electronic structure and potential catalytic cycles.

The lack of specific experimental data for THT-2-CA reactions presents an opportunity. The theoretical predictions outlined in this guide can serve as a roadmap for experimental chemists, highlighting promising reaction conditions and predicting potential products and byproducts, thereby accelerating the research and development cycle.

References

-

M. Traetteberg, P. Bakken, S. J. El-belazi, L. I. Al-khayat, and D. G. Lister, “Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase,” ResearchGate, 2025. [Online]. Available: [Link]

- Y. Feng, Y. Ma, T. Yu et al., “Computational Insights into the Esterification of Palmitic Acid with Methanol in Water,” Journal of Oleo Science, vol. 71, no. 11, pp. 1655–1661, 2022.

- P. Liu and D. Zhang, “Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols,” University Chemistry, 2024.

- F. S. Gomes, R. L. L. Xavier, V. H. S. Lima, A. Valentini, and R. C. R. Santos, “Computational chemistry modelling of kinetics and mechanism of the esterification reaction of acetic acid with methanol,” Blucher Chemical Engineering Proceedings, 2022.

- A. A. C. C. Pais, S. P. M. C. O. Santos, and J. A. P. P. Almeida, “A combined experimental and computational study of the esterification reaction of glycerol with acetic acid,” Semantic Scholar, 2016.

- S. Baco, L. F. M. Franco, M. F. C. M. Costa, and J. A. P. Coutinho, “Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT,” ACS Engineering Au, 2025.

- S. Wei et al., “Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study,” CCS Chemistry, 2021.

- S. Alam et al., “Describing Chemical Reactivity with Frontier Molecular Orbitalets,” JACS Au, 2025.

- X. Liu, X. Wang, and Y. Wang, “A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies,” Chemistry – An Asian Journal, vol. 7, no. 11, pp. 2654–2660, 2012.

- S. Wei et al., “Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study,” Chinese Chemical Society, 2021.

- W.

- A. Neacsu, C. Bădiceanu, and V.

- T. J. H. T. T. Lyons, G. L. D. R. D. R. Williams, and C. H. H. T. T. Schiesser, “Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free,” PMC, 2022.

- K. S. K. S. L. L. L. Totah, “Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9,” PMC, 2013.

- I. W. C. E. I. W. C. E. Oliveira, “Formation of Tetramethylene Sulfoxide via Oxidation of Tetrahydrothiophene by Copper(II)

- T. J. H. T. T. Lyons, G. L. D. R. D. R. Williams, and C. H. H. T. T. Schiesser, “Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free,” Organic Letters, 2022.

-

Khan Academy, “Carboxylic acid reactions overview,” Khan Academy. Available: [Link]

-

Sketchy, “Reactions of Carboxylic Acids - Free Sketchy MCAT Lesson,” Sketchy. Available: [Link]

Sources

Solubility of Tetrahydrothiophene-2-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of Tetrahydrothiophene-2-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of Tetrahydrothiophene-2-carboxylic acid (THTC), a heterocyclic compound of interest in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and an overview of the key factors that influence its behavior in various solvent systems.

The guide emphasizes the interplay between the compound's structural features—the polar carboxylic acid group and the less polar tetrahydrothiophene ring—and the properties of the solvent. We present standardized, self-validating protocols for both isothermal (equilibrium shake-flask) and polythermal solubility measurement techniques, explaining the causality behind critical experimental steps. While specific quantitative solubility data for THTC is not broadly published, this guide establishes a framework for its empirical determination and provides qualitative predictions based on established chemical principles.

Introduction to Tetrahydrothiophene-2-carboxylic acid (THTC)

Tetrahydrothiophene-2-carboxylic acid, with the chemical formula C₅H₈O₂S, is a sulfur-containing heterocyclic compound. Its structure features a saturated five-membered thiophane ring with a carboxylic acid substituent at the second position.

-

IUPAC Name: Thiolane-2-carboxylic acid[1]

-

CAS Number: 19418-11-2[1]

-

Molecular Weight: 132.18 g/mol [1]

-

Physical Form: Solid

The presence of both a hydrogen-bond-donating and -accepting carboxyl group and a non-polar heterocyclic ring gives THTC an amphiphilic character, making its solubility highly dependent on the chosen solvent system. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various analytical procedures.

Theoretical Principles of Solubility

The solubility of a compound is a result of the complex interplay of intermolecular forces between the solute and the solvent. The widely used principle of "like dissolves like" serves as a primary guideline for predicting solubility.[2][3]

3.1 Intermolecular Forces and Molecular Structure The solubility of THTC is dictated by a balance between its polar and non-polar moieties.

-

Polar Carboxyl Group (-COOH): This functional group is capable of strong hydrogen bonding with polar protic solvents (e.g., water, alcohols) and strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone).

-

Non-Polar Tetrahydrothiophene Ring: The saturated hydrocarbon-like ring contributes to van der Waals forces, favoring interactions with non-polar or less polar organic solvents like ethers and aromatic hydrocarbons.[4]

The overall solubility in a given solvent depends on whether the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

3.2 The Critical Role of pH For an ionizable compound like a carboxylic acid, pH is one of the most significant factors influencing aqueous solubility.[5] The carboxylic acid group (R-COOH) exists in equilibrium with its conjugate base, the carboxylate anion (R-COO⁻).

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

In acidic solutions (low pH), the equilibrium shifts to the left, favoring the neutral, less polar form of the molecule, which generally has lower aqueous solubility. In basic solutions (high pH), the acid is deprotonated to form the highly polar and much more water-soluble carboxylate salt. This principle is fundamental to techniques like acid-base extraction for purification.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two primary methodologies are isothermal methods, such as the equilibrium shake-flask technique, and polythermal methods.[6]

4.1 Protocol 1: Equilibrium "Shake-Flask" Method (Isothermal) The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.

Objective: To determine the thermodynamic equilibrium solubility of THTC in a specific solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Methodology:

-

Preparation: Add an excess amount of solid THTC to a known volume of the test solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[7][8]

-

Equilibration: Place the sealed container in an incubator or shaker bath set to the desired constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[8][9] The time required should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[10]

-